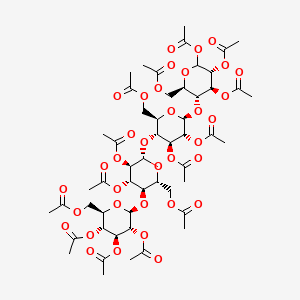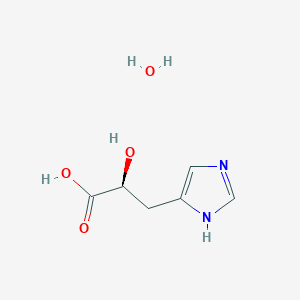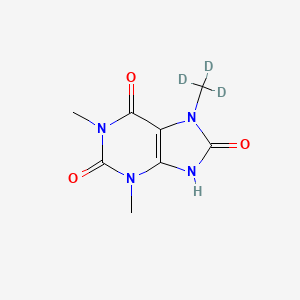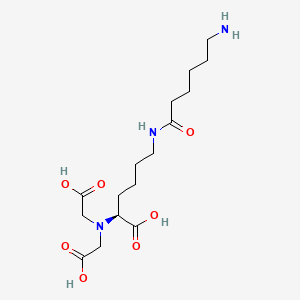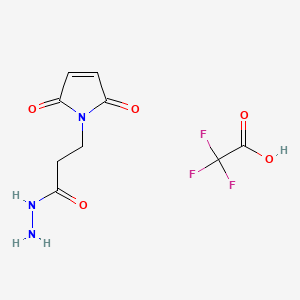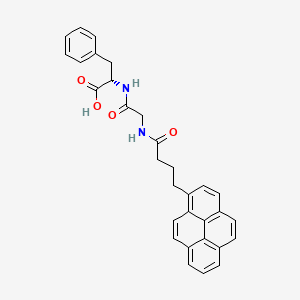
(-)-3-Carboxi-2,2,5,5-tetrametilpirrolidinil-1-óxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a stable nitroxide radical compound. It is known for its unique chemical properties, including its stability and reactivity, which make it valuable in various scientific and industrial applications. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy and as a radical scavenger in chemical reactions.
Aplicaciones Científicas De Investigación
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has a wide range of scientific research applications, including:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed as a radical scavenger to protect biological systems from oxidative damage.
Medicine: Investigated for its potential therapeutic effects in reducing oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymer chemistry and as an antioxidant in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically involves the oxidation of the corresponding amine precursor. One common method is the oxidation of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) using an oxidizing agent such as sodium hypochlorite (NaOCl) or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its corresponding amine.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylate derivatives, while reduction can regenerate the amine precursor.
Mecanismo De Acción
The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to stabilize free radicals. It acts as a radical scavenger by donating an electron to neutralize reactive radicals, thereby preventing oxidative damage. The molecular targets include various reactive oxygen species (ROS) and other free radicals. The pathways involved in its action are primarily related to redox reactions and radical stabilization.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): A widely used nitroxide radical with similar applications in EPR spectroscopy and as a radical scavenger.
4-Hydroxy-TEMPO: Another nitroxide radical with additional hydroxyl functionality, providing different reactivity and applications.
3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, similar to (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, used in similar applications.
Uniqueness
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other nitroxide radicals. Its carboxyl group allows for easy conjugation with other molecules, making it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
(3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRDQMYBZUAMT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
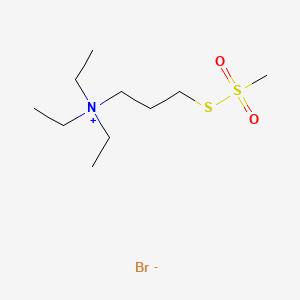
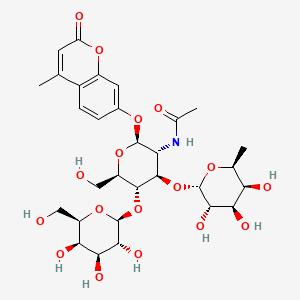
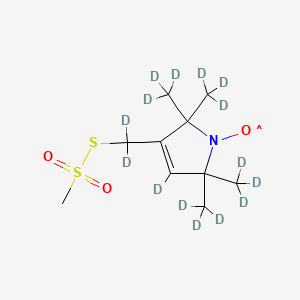


![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
